molecular formula C5H9BrN2O B1428477 1-(5-Methylisoxazol-3-yl)methanamine hydrobromide CAS No. 1247734-80-0

1-(5-Methylisoxazol-3-yl)methanamine hydrobromide

Cat. No. B1428477
CAS RN: 1247734-80-0
M. Wt: 193.04 g/mol
InChI Key: PBHNUVVLBULHPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(5-Methylisoxazol-3-yl)methanamine hydrobromide” is a chemical compound with the CAS Number: 1247734-80-0 . Its molecular weight is 193.04 . The IUPAC name for this compound is (5-methyl-3-isoxazolyl)methanamine hydrobromide . The InChI key for this compound is PBHNUVVLBULHPC-UHFFFAOYSA-N .


Molecular Structure Analysis

The molecular structure of “1-(5-Methylisoxazol-3-yl)methanamine hydrobromide” is represented by the linear formula: C5 H8 N2 O . Br H . The InChI code for this compound is 1S/C5H8N2O.BrH/c1-4-2-5 (3-6)7-8-4;/h2H,3,6H2,1H3;1H .

The country of origin for this compound is KZ .

Scientific Research Applications

Agricultural Chemistry

Isoxazole derivatives are known for their herbicidal properties. This compound could be a precursor in the synthesis of new herbicides, contributing to the agricultural industry.

Each of these applications leverages the unique chemical structure of 1-(5-Methylisoxazol-3-yl)methanamine hydrobromide to explore different scientific questions and industrial needs. The compound’s versatility highlights its importance in various fields of research and development .

Safety and Hazards

The safety information for “1-(5-Methylisoxazol-3-yl)methanamine hydrobromide” can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)methanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.BrH/c1-4-2-5(3-6)7-8-4;/h2H,3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHNUVVLBULHPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methylisoxazol-3-yl)methanamine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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